REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[N:10]([N:12]=[C:13]([NH2:21])[C:14]=2[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:11]=1)=[O:5])C.[OH-].[K+].[ClH:24].CCOCC>C(O)C>[ClH:24].[NH2:21][C:13]1[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[C:9]2[N:8]=[CH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]2[N:12]=1 |f:1.2,3.4|
|
Name
|
2-amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NC=2N(C1)N=C(C2C2=NC=CC=C2)N
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
HCl Et2O
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing with ether
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(N=CC(=C2)C(=O)O)=C1C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |